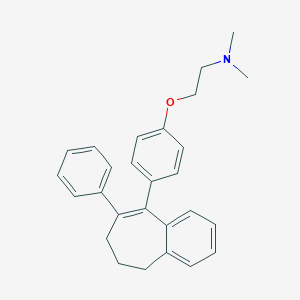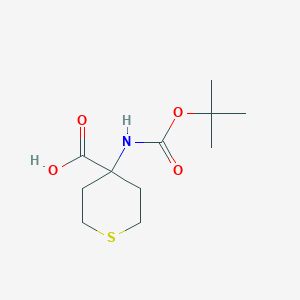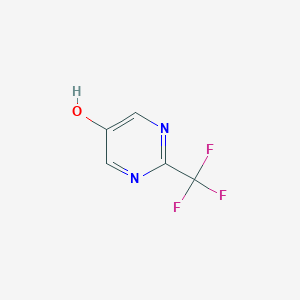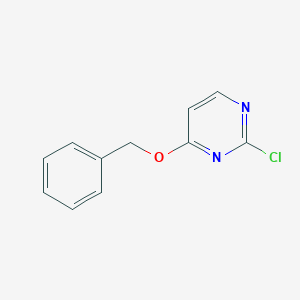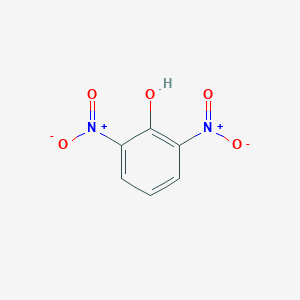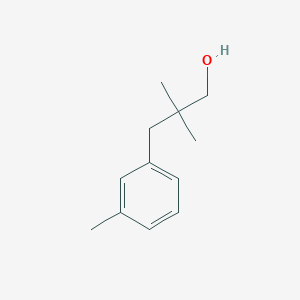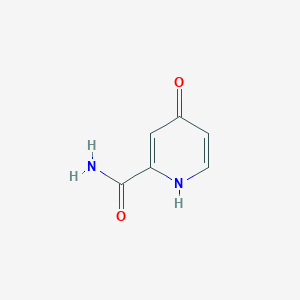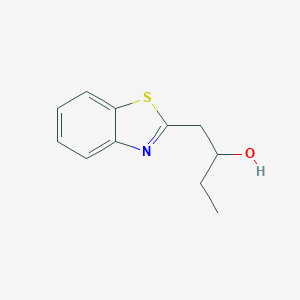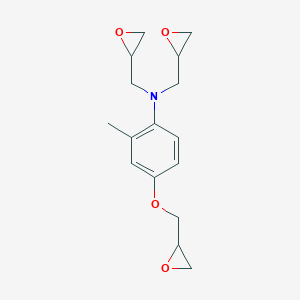![molecular formula C17H17Cl2N B026409 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 51551-41-8](/img/structure/B26409.png)
3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine
Descripción general
Descripción
3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine is a useful research compound. Its molecular formula is C17H17Cl2N and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Process and Applications in Genetic Engineering and Materials Science : A novel synthesis process of 5H-dibenz[b,f]azepine, yielding an overall yield of 80.4%, highlights its importance as an intermediate in genetic engineering and materials science (Chen Ying-qi, 2008).
Potential in Treating Vascular Cognitive Impairment : Derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates show potential as histone deacetylase (HDAC) inhibitors, useful for treating vascular cognitive impairment by increasing cerebral blood flow and improving hippocampal atrophy (N. Kaur et al., 2019).
Synthesis of Vinyl Ethers and Pharmaceuticals : A synthesis method enables the creation of 10-alkoxy-5H-dibenz[b,f]azepines, contributing to the synthesis of vinyl ethers 3a,b, and is key in pharmaceuticals (F. Haász & V. Galamb, 1994).
Facile Synthesis of Pharmaceutically Active Compounds : The compound facilitates the synthesis of substituted 10,11‐dihydro‐5H‐dibenz[b,f]azepines from 2-bromotoluenes or 2-nitrotoluenes, crucial for creating pharmaceutically active compounds (T. K. Jørgensen et al., 1999).
Antiarrhythmic Activities for Clinical Trials : Certain derivatives exhibit antiarrhythmic actions, making them suitable for clinical trials (H. Wunderlich et al., 1985).
Antioxidant Properties in Various Model Systems : Novel derivatives of 5H-dibenz[b,f]azepine show significant antioxidant properties, particularly compounds with substituted aminophenols (H. Vijay Kumar & N. Naik, 2010).
Diverse Synthesis Methods and Applications : Various studies demonstrate different synthesis methods and applications of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine derivatives, including creating internal standards for pharmaceutical analyses, developing new antipsychotic drugs, and exploring their molecular structures and interactions (K. Kawashima et al., 1978); (T. Dahlgren et al., 1983); (I. Al-Showaier et al., 1986); (Lina M. Acosta et al., 2015).
Safety and Hazards
The safety data sheet for “3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine” indicates that it is harmful if swallowed . In case of skin contact, it is recommended to wipe off as much as possible using a clean, soft, absorbent material . If it comes into contact with the eyes, rinsing with water is advised .
Propiedades
IUPAC Name |
2-chloro-11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c18-10-3-11-20-16-5-2-1-4-13(16)6-7-14-8-9-15(19)12-17(14)20/h1-2,4-5,8-9,12H,3,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFGZMVJGWTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629465 | |
| Record name | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51551-41-8 | |
| Record name | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine in the context of mosapramine research?
A1: This compound serves as a crucial intermediate in synthesizing alcoholic metabolites of mosapramine, a known antipsychotic drug []. Researchers synthesized four alcoholic metabolites of mosapramine to elucidate their chemical structures []. The synthesis process involved using a mixture of 10-ethoxy-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-ethoxy isomer []. This mixture was then transformed into the key intermediates, 10-oxo-3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-oxo isomer, which were separated chromatographically []. These intermediates were then further reacted to finally obtain the desired mosapramine metabolites []. This research contributes to a deeper understanding of mosapramine's metabolic fate and potential downstream effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

